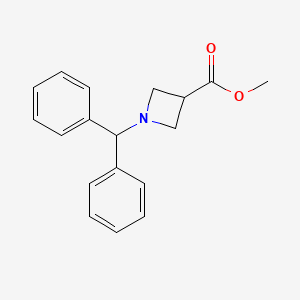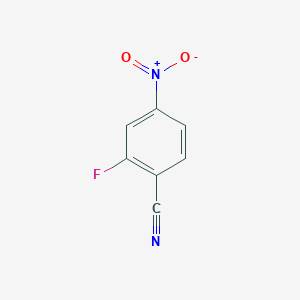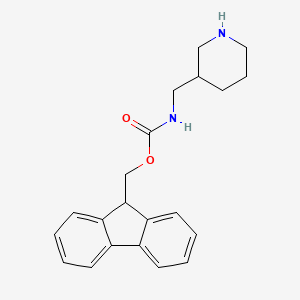
Methyl 1-(diphenylmethyl)azetidine-3-carboxylate
Übersicht
Beschreibung
Methyl 1-(diphenylmethyl)azetidine-3-carboxylate is a compound that belongs to the class of organic compounds known as azetidines, which are four-membered heterocyclic structures containing a nitrogen atom. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of azetidine derivatives can be complex and often requires multiple steps. For instance, the preparation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol involves a three-step, one-pot construction of the chiral azetidine ring, starting from l-(+)-methionine, which is a cheap and readily available starting material . Similarly, the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, involves the reaction of α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation to yield the title compound .
Molecular Structure Analysis
The molecular structure of azetidine derivatives can be quite intricate. For example, the crystal and molecular structure of 1-(diphenylmethyl)azetidin-3-ol was determined to be triclinic with specific bond angles and lengths, indicating a puckered four-membered ring with two independent molecules differing in the conformation of the phenyl rings . This detailed structural information is crucial for understanding the reactivity and physical properties of these compounds.
Chemical Reactions Analysis
Azetidine derivatives can undergo various chemical reactions. Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate, for instance, acts as an alkylating agent for aromatic heterocycles, leading to the formation of aziridines and pyrroloimidazoles . The reactions of methyl 2-aryl-2H-azirine-3-carboxylates with nucleophiles have been described to yield a range of products, including aziridines and pyrroles, depending on the nature of the nucleophile .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of different functional groups, such as the N-oxide function in trans-3-benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide, affects their solubility, stability, and reactivity. This particular compound forms strong intramolecular and intermolecular hydrogen bonds, which can be characterized by various spectroscopic methods .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- Methyl 1-(diphenylmethyl)azetidine-3-carboxylate and its derivatives are pivotal in synthesizing various azetidine compounds. For instance, azetidine derivatives have been synthesized as analogs of proline, an important amino acid. These derivatives are used to study the relationship between protein synthesis and ion transport (Pitman et al., 1977).
- In medicinal chemistry, azetidine derivatives serve as precursors for various pharmacologically active compounds. The preparation of 3‐Oxo‐ and 3‐Ethylideneazetidine Derivatives, for example, relates to the synthesis of polyoximic acid (Bauman & Duthaler, 1988).
Medicinal Intermediate Synthesis
- This compound is integral in creating medicinal intermediates like 1-(diphenylmethyl)-3-aminoazetidine and 1-(diphenylmethyl)-3-(aminomethyl)-3-azetidinol. These intermediates have applications in developing various pharmaceutical agents (Yang, 2009).
- Additionally, it has been used in synthesizing cyclic beta-amino acid derivatives, which have potential in medicinal chemistry (Van Hende et al., 2009).
Polymer Science Applications
- In the field of polymer science, azetidine-containing compounds, such as 3-azetidinyl propanol synthesized from methyl acrylate, are used in creating self-curable aqueous-based polyurethane dispersions. This application demonstrates the versatility of azetidine derivatives in materials science (Wang et al., 2006).
Catalysis and Organic Synthesis
- Azetidine derivatives have been evaluated as catalysts in asymmetric addition reactions. For instance, N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a derivative of azetidine, has shown effectiveness in catalyzing the asymmetric addition of organozinc reagents to aldehydes, demonstrating the compound's utility in stereoselective synthesis (Wang et al., 2008).
Biochemical Research
- In biochemical research, derivatives of azetidine, such as Azetidine 2-carboxylic Acid, have been used to study the effects on ion uptake and release in plant physiology, highlighting its role in understanding cellular processes (Pitman et al., 1977).
Eigenschaften
IUPAC Name |
methyl 1-benzhydrylazetidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-18(20)16-12-19(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJNDJUSCWVDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374936 | |
| Record name | Methyl 1-benzhydrylazetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(diphenylmethyl)azetidine-3-carboxylate | |
CAS RN |
53871-06-0 | |
| Record name | Methyl 1-benzhydrylazetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-(diphenylmethyl)azetidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302164.png)






